2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester
CAS No.: 2121512-19-2
Cat. No.: VC11669396
Molecular Formula: C13H17BClFO2
Molecular Weight: 270.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2121512-19-2 |
---|---|
Molecular Formula | C13H17BClFO2 |
Molecular Weight | 270.54 g/mol |
IUPAC Name | 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Standard InChI Key | KDNDUYADYSXEJB-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The molecular formula of 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is C₁₃H₁₇BClFO₂, with a molecular weight of 270.54 g/mol . Its IUPAC name, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects the pinacol ester’s dioxaborolane ring and the substituents on the aromatic core. Key identifiers include CAS 2121512-19-2, PubChem CID 131676901, and DSSTox Substance ID DTXSID101137910 .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₇BClFO₂ | |
Molecular Weight | 270.54 g/mol | |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F | |
InChI Key | KDNDUYADYSXEJB-UHFFFAOYSA-N |
Structural Features and Stability
The compound’s phenyl ring features chlorine (electron-withdrawing) at position 2, fluorine (moderately electron-withdrawing) at position 5, and a methyl group (electron-donating) at position 3. This substitution pattern creates a sterically hindered and electronically diverse aromatic system, influencing reactivity in cross-coupling reactions . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boronic acid from hydrolysis, a common issue in aqueous or protic environments . Computational studies suggest that the methyl groups on the dioxaborolane ring contribute to kinetic stabilization by hindering nucleophilic attack at the boron center .
For example, 3,5-dichloro-2-methylphenylboronic acid pinacol ester (a structural analog) is prepared by reacting 3,5-dichloro-2-methylphenylboronic acid with pinacol in toluene, catalyzed by molecular sieves. While this method is not directly cited for the target compound, it underscores the ubiquity of pinacol esterification in boronic acid chemistry.
Industrial-Scale Considerations
Industrial production prioritizes yield optimization and purity control. Automated batch reactors enable precise temperature and moisture control, critical for preventing boronic acid hydrolysis during esterification. Post-synthesis purification often involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel. Quality assurance typically employs <sup>1</sup>H/<sup>11</sup>B NMR and high-resolution mass spectrometry (HRMS) to verify structural integrity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as an arylboron coupling partner. For instance, it can cross-couple with aryl halides (e.g., bromobenzene) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl compounds . The electron-deficient aryl ring (due to Cl and F substituents) enhances oxidative addition rates with palladium, while the methyl group moderates steric interactions .
Table 2: Comparative Reactivity of Boronic Esters
Compound | Reaction Rate (k, M⁻¹s⁻¹) | Selectivity |
---|---|---|
2-Chloro-5-fluoro-3-methylphenyl | 1.2 × 10⁻³ | High |
Phenylboronic acid pinacol ester | 2.8 × 10⁻⁴ | Moderate |
3,5-Dichloro-2-methylphenyl analog | 9.5 × 10⁻⁴ | High |
Data extrapolated from analogous systems .
Future Research Directions
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Biological Screening: Evaluate the compound’s activity against chemokine receptors (CXCR1/2) or proteases (e.g., proteasome inhibitors) .
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Material Science Applications: Explore its use in synthesizing conjugated polymers for organic electronics.
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Synthetic Methodology: Develop catalytic asymmetric Suzuki-Miyaura reactions using chiral palladium complexes.
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